

Sirpiglenastat: A Technical Guide to its Immunomodulatory Properties

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Compound of Interest		
Compound Name:	Sirpiglenastat	
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Introduction

Sirpiglenastat (DRP-104) is a clinical-stage, broad-acting glutamine antagonist with a promising profile of both direct antitumor and potent immunomodulatory activities. It is a prodrug of 6-diazo-5-oxo-L-norleucine (DON), designed for preferential activation within the tumor microenvironment (TME), thereby minimizing systemic toxicities associated with DON.[1] [2][3][4][5] This preferential activation leads to high concentrations of the active drug in the tumor, where it can effectively disrupt cancer cell metabolism and remodel the TME to favor a robust anti-tumor immune response. This technical guide provides an in-depth overview of the immunomodulatory properties of Sirpiglenastat, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Mechanism of Action: Dual Impact on Tumor and Immune Cells

Sirpiglenastat's primary mechanism of action is the irreversible inhibition of multiple glutamine-utilizing enzymes, leading to a broad antagonism of glutamine metabolism. This has a two-fold effect:

• Direct Antitumor Activity: By blocking glutamine metabolism, **Sirpiglenastat** deprives rapidly proliferating cancer cells of a crucial nutrient required for energy production and the



synthesis of macromolecules, leading to cell death.

 Immunomodulation of the Tumor Microenvironment: The metabolic reprogramming induced by Sirpiglenastat significantly alters the TME. By increasing the availability of glutamine for immune cells and reducing immunosuppressive metabolites, it stimulates both the innate and adaptive immune systems.

Recent studies have also elucidated a novel aspect of **Sirpiglenastat**'s mechanism, linking the induced purine shortage in tumor cells to increased DNA damage and subsequent activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This pathway is a critical component of the innate immune response to cytosolic DNA, leading to the production of type I interferons and further enhancing the anti-tumor immune response.



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Caption: Sirpiglenastat's mechanism of action in the tumor microenvironment.

Quantitative Data on Immunomodulatory Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the immunomodulatory properties of **Sirpiglenastat**.

Table 1: In Vivo Antitumor Efficacy of Sirpiglenastat



Animal Model	Treatment Regimen	Tumor Growth Inhibition (TGI)	Reference
CT26-bearing mice	0.5 mg/kg, s.c., once a day for 5 days	90% at day 12	
H22-bearing mice	0.5 mg/kg, s.c.	Significant tumor growth inhibition	
MC38-bearing C57BL/6 mice	0.5 mg/kg, s.c., q.d. x 5 days	96%	
MC38-bearing C57BL/6 mice	1.4 mg/kg, s.c., q.d. x 5 days	101%	_

Table 2: Modulation of Tumor-Infiltrating Immune Cells in MC38 Tumors

Data presented as a percentage of CD45+ cells, unless otherwise specified.

Immune Cell Population	Vehicle Control (Mean %)	Sirpiglenastat (0.5 mg/kg) (Mean %)	Sirpiglenastat (1.4 mg/kg) (Mean %)
Tumor Infiltrating Leukocytes (TILs) (% in Live cells)	~30	~60	~70
CD8+ T cells	~2.5	~5	~6
CD4+ T cells	~3	~5.5	~6
NK cells	~2	~6	~7
NKT cells	~0.2	~0.5	~0.6
Macrophages	~15	~45	~50
MDSCs	Not specified	Decreased	Decreased
Ki67+ in CD8+ T cells	~20	~40	~45



Table 3: Modulation of Cytokine Levels in CT26 Tumors

Data represents changes in cytokine levels in tumor lysates following treatment.

Cytokine	Change with Sirpiglenastat (0.5 mg/kg)	Change with Anti- PD-1	Change with Combination Therapy
IFNy	†	Ť	††
ΤΝΕα	1	†	††
IL-12p70	1	†	††
IL-1β	1	↔	†
IL-6	1	↔	1
VEGF	ļ	↔	ļ
KC (IL-8)	1	↔	ţ

^{↑:} Increase, ↓: Decrease, ↔: No significant change, ↑↑: Synergistic increase

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in the investigation of **Sirpiglenastat**'s immunomodulatory properties.

In Vivo Antitumor Studies

- Animal Models: Syngeneic tumor models, such as MC38 colon adenocarcinoma in C57BL/6 mice or CT26 colon carcinoma in BALB/c mice, are commonly used.
- Tumor Cell Implantation: Tumor cells (e.g., 5 x 10⁵ cells) are subcutaneously injected into the flank of the mice.
- Treatment: Once tumors reach a palpable size (e.g., ~100 mm³), treatment with **Sirpiglenastat** (at varying doses, e.g., 0.5 mg/kg) or vehicle control is initiated.



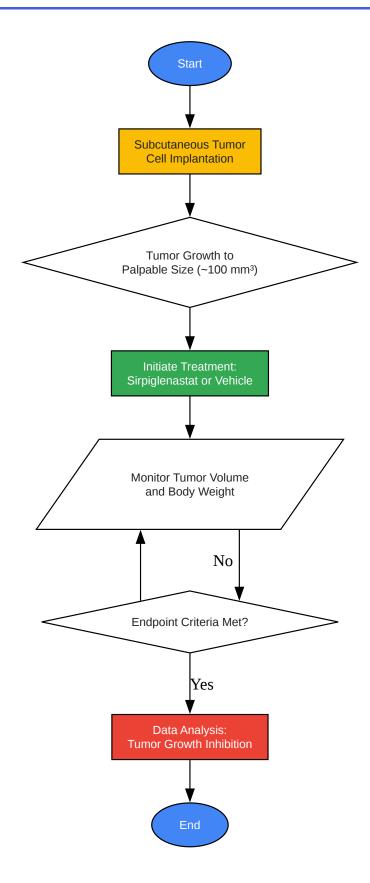




Administration is typically via subcutaneous injection, daily for a specified period (e.g., 5 days on, 2 days off).

- Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.
- Endpoint: The study is concluded when tumors reach a predetermined maximum size or at a specified time point. Tumor growth inhibition is calculated based on the differences in tumor volume between treated and control groups.





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Caption: Workflow for in vivo antitumor efficacy studies.



Flow Cytometry for Immunophenotyping of Tumor-Infiltrating Leukocytes

- Tumor Digestion: Tumors are harvested, minced, and digested using an enzymatic cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
- Cell Staining: The single-cell suspension is incubated with a cocktail of fluorescently-labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80).
- Data Acquisition: Stained cells are analyzed using a multi-color flow cytometer to identify and quantify different immune cell populations.
- Data Analysis: The percentage of each immune cell population within the total leukocyte population (CD45+) is determined using appropriate gating strategies.

Multiplex Cytokine Assay (Luminex)

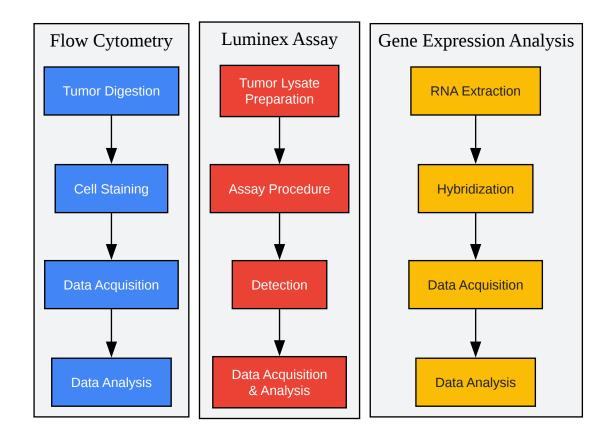
- Tumor Lysate Preparation: Harvested tumors are homogenized in a lysis buffer containing protease inhibitors. The lysate is then centrifuged to remove cellular debris.
- Assay Procedure: The tumor lysate is incubated with a mixture of antibody-coupled magnetic beads, each specific for a different cytokine.
- Detection: After washing, a biotinylated detection antibody cocktail is added, followed by streptavidin-phycoerythrin.
- Data Acquisition and Analysis: The beads are read on a Luminex instrument, and the concentration of each cytokine is determined by comparing the median fluorescence intensity to a standard curve.

Gene Expression Analysis (NanoString)

- RNA Extraction: RNA is extracted from tumor tissue using a suitable kit.
- Hybridization: The extracted RNA is hybridized with a gene-specific reporter and capture probe set, such as the NanoString PanCancer IO 360 panel.



- Data Acquisition: The hybridized probes are immobilized and imaged on an nCounter instrument.
- Data Analysis: The digital counts for each gene are normalized, and differential gene
 expression between treatment groups is analyzed to identify changes in immune-related
 pathways and cell type signatures.



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Caption: Workflow for key immunomodulatory analysis techniques.

Conclusion

Sirpiglenastat demonstrates a unique dual mechanism of action, directly targeting tumor metabolism while simultaneously fostering a more robust anti-tumor immune response. The preclinical data strongly support its immunomodulatory properties, characterized by increased infiltration and activation of effector immune cells, a shift in the cytokine profile towards an anti-tumor phenotype, and a reduction in immunosuppressive elements within the tumor



microenvironment. The activation of the cGAS-STING pathway provides a deeper understanding of its ability to stimulate innate immunity. These compelling findings, coupled with its synergy with checkpoint inhibitors, position **Sirpiglenastat** as a promising therapeutic agent in immuno-oncology. Further clinical investigation is warranted to fully elucidate its potential in treating a range of solid tumors.

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